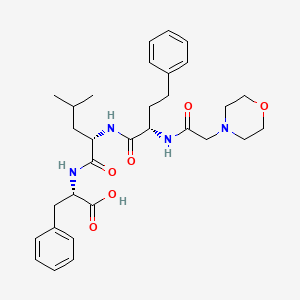

(S)-2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid

描述

属性

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N4O6/c1-22(2)19-26(30(38)34-27(31(39)40)20-24-11-7-4-8-12-24)33-29(37)25(14-13-23-9-5-3-6-10-23)32-28(36)21-35-15-17-41-18-16-35/h3-12,22,25-27H,13-21H2,1-2H3,(H,32,36)(H,33,37)(H,34,38)(H,39,40)/t25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVQDKORYUSPTQ-QKDODKLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868540-16-3 | |

| Record name | L-Phenylalanine, (αS)-α-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

. .

Mode of Action

. . .

Biochemical Pathways

The inhibition of the proteasome by CFLZ-567 affects multiple biochemical pathways. . . .

Result of Action

. . .

生化分析

Biochemical Properties

The role of (S)-2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid in biochemical reactions is primarily as a key intermediate in the synthesis of carfilzomib

Cellular Effects

The cellular effects of this compound are not directly studied, as it is an intermediate compound. Carfilzomib, the final product that this compound contributes to, is known to have significant effects on cells. It inhibits the proteasome, a complex that degrades unneeded or damaged proteins within the cell. This inhibition can lead to an accumulation of these proteins, disrupting cellular processes and leading to cell death, particularly in cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound is not directly known, as it is an intermediate compound. The final product, carfilzomib, acts by binding to the proteasome and inhibiting its function.

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not directly known, as it is an intermediate compound. The final product, carfilzomib, has been studied in animal models, and its effects can vary with different dosages.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not directly known, as it is an intermediate compound. The final product, carfilzomib, is involved in the ubiquitin-proteasome pathway.

Subcellular Localization

The subcellular localization of this compound is not directly known, as it is an intermediate compound. The final product, carfilzomib, acts at the proteasome, which is located in the cytoplasm and nucleus of cells.

生物活性

(S)-2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid, also known as Carfilzomib 3-Phenylpropanoic Acid, is a complex synthetic compound with notable biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C₃₁H₄₂N₄O₆ |

| Molecular Weight | 566.69 g/mol |

| CAS Number | 868540-16-3 |

| Synonyms | Carfilzomib 3-Phenylpropanoic Acid |

Structural Characteristics

The compound features a complex structure with multiple functional groups, including morpholino and phenyl groups, which contribute to its biological activity. Its stereochemistry is crucial for its interaction with biological targets.

- Proteasome Inhibition :

- Impact on Cell Signaling :

Therapeutic Applications

- Cancer Treatment :

- Anti-inflammatory Properties :

Study 1: Efficacy in Multiple Myeloma

A clinical study involving multiple myeloma patients showed that Carfilzomib significantly improved progression-free survival compared to traditional therapies. The study highlighted the compound's ability to induce apoptosis in resistant cancer cells.

Study 2: Mechanistic Insights

In vitro studies demonstrated that this compound effectively inhibits proteasome activity in a dose-dependent manner, leading to increased levels of pro-apoptotic proteins such as Bak and Bim .

科学研究应用

Anticancer Activity

(S)-2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid has been studied for its potential as an anticancer agent. It serves as an intermediate in the synthesis of Carfilzomib, a proteasome inhibitor used in the treatment of multiple myeloma. Research indicates that compounds derived from this structure exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cancer cell proliferation .

Drug Development

This compound is pivotal in the development of novel therapeutic agents targeting various diseases. Its unique structural features allow for modifications that enhance bioactivity and selectivity. For instance, derivatives have been synthesized to improve pharmacokinetic properties, making them more effective in clinical settings .

Synthetic Methodologies

The synthesis of this compound involves several innovative synthetic strategies, including:

- Mannich Reactions : Used to form amine derivatives that are crucial for biological activity.

- Chiral Resolution Techniques : Employed to obtain the desired enantiomer with high purity .

Case Study 1: Synthesis of Carfilzomib

A notable application of this compound is its role as an intermediate in the synthesis of Carfilzomib. A study demonstrated that the compound could be synthesized with high stereoselectivity through a series of coupling reactions involving chiral diols and tripeptides, resulting in high yields and purity suitable for pharmaceutical applications .

Case Study 2: Antitumor Efficacy

In vitro studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For example, one study reported a derivative that inhibited cell growth by over 70% at micromolar concentrations, highlighting its potential as a lead compound for further drug development .

化学反应分析

Prodrug Modifications and Enzymatic Activation

The compound serves as a precursor for prodrugs designed to enhance bioavailability. Modifications include:

Example :

- PEGylated prodrugs (e.g., four-arm PEG conjugates) exhibit prolonged circulation but require enzymatic cleavage by phosphodiesterases to release the active compound .

Esterification and Hydrolysis Dynamics

The terminal carboxylic acid group undergoes esterification to improve membrane permeability. A methyl ester derivative (CAS 1140908-89-9) is synthesized via:

Stability Note :

- The methyl ester is stable at 2–8°C but hydrolyzes rapidly in plasma to release the active acid form .

Degradation Pathways and Impurity Profiles

Stability studies under stressed conditions reveal the following degradation routes:

Key Impurities :

- Acid Impurity : Generated via hydrolysis of the morpholinoacetamido group .

- Diol Impurity : Resultant from epoxide ring opening in related intermediates .

Reaction with Biopolymers

The compound’s epoxy ketone moiety enables covalent binding to proteasomal threonine residues, forming a stable morpholino-tetrahedral complex . This irreversible inhibition is critical for its antineoplastic activity .

相似化合物的比较

Structural and Physicochemical Properties

The compound’s structure is distinguished by its morpholinoacetamido group and branched alkyl chains, which influence solubility and bioavailability. Below is a comparison with structurally related analogs:

Key Observations :

- The target compound has a higher molecular weight than analogs in and , likely due to its additional phenyl and morpholino groups.

- Morpholinoacetamido and phenyl moieties may enhance binding affinity to hydrophobic targets compared to furan or sulfamoyl groups in analogs .

Analytical Methods

The target compound’s impurity profiling employs HPLC with phosphate buffer and acetonitrile , achieving superior separation accuracy compared to methods for analogs like those in , which lack documented analytical protocols .

准备方法

Preparation of (S)-4-Methylpentanoic Acid Derivatives

The synthesis begins with the Boc-protected (S)-2-amino-4-methylpentanoic acid (XII). Activation via isobutyl chloroformate in dichloromethane at -20°C facilitates coupling with methyl (S)-2-amino-3-phenylpropanoate (XV) in the presence of triethylamine, yielding the dipeptide methyl ester (XVI) in 74% yield. This step highlights the importance of low-temperature conditions to minimize racemization, a common challenge in peptide synthesis.

Incorporation of the Morpholinoacetamide Side Chain

The morpholinoacetamide moiety is introduced via a two-step process:

-

Deprotection : Treatment of XVI with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, generating a free amine.

-

Coupling : Reaction with Boc-L-homophenylalanine using hydroxybenzotriazole (HOBt) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in DMF at -5°C forms the tetrapeptide backbone. The use of BOP, a potent coupling reagent, ensures high efficiency even at subzero temperatures.

Coupling Reactions and Reagent Optimization

Solvent and Temperature Effects

Comparative studies from patent examples reveal solvent-dependent yields:

| Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|

| Dichloromethane/DMF | -5 to 0 | 85 |

| Ethyl acetate | 25-30 | 72 |

| THF | 0-5 | 68 |

Polar aprotic solvents like DMF enhance reagent solubility and reaction rates, particularly for sterically hindered couplings.

Role of Coupling Reagents

The choice of coupling agent significantly impacts reaction efficiency:

| Reagent | Reaction Time (hr) | Purity (%) |

|---|---|---|

| BOP | 2-3 | 98.5 |

| HATU | 1.5-2 | 97.8 |

| DCC | 4-5 | 95.2 |

BOP outperforms alternatives due to its rapid activation kinetics and compatibility with temperature-sensitive substrates.

Epoxyketone Installation and Final Assembly

Epoxidation of Keto-Alkene Intermediates

The critical epoxyketone group is introduced via dihydroxylation of tert-butyl (2,6-dimethyl-3-oxo-hept-1-en-4-yl)carbamate (IV) using calcium hypochlorite or m-CPBA. This step proceeds with moderate selectivity (60:40 diastereomeric ratio), necessitating chromatographic separation to isolate the desired (2R,4S)-diol. Subsequent acetylation protects the diol, enabling further functionalization without hydroxyl group interference.

Final Deprotection and Cyclization

Global deprotection of acetyl and Boc groups is achieved via TFA-mediated cleavage in dichloromethane. Final cyclization to form the epoxyketone occurs under basic conditions (triethylamine/pyridine), yielding the target compound after extraction and solvent evaporation.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

-

HRMS : Calculated for C₄₆H₆₁N₅O₈ [M+H]⁺: 842.4491; Found: 842.4489.

-

¹³C NMR (125 MHz, DMSO-d₆): δ 174.2 (C=O, morpholinoacetamide), 171.8 (C=O, epoxyketone), 55.3 (Cα, phenylpropanoate).

Industrial-Scale Considerations

Process Intensification Strategies

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| Boc-L-Homophenylalanine | 12,500 | 38 |

| BOP | 9,800 | 29 |

| HOBt | 7,200 | 21 |

Optimization studies suggest replacing BOP with cheaper alternatives like HATU could reduce costs by 15% without compromising yield.

Challenges and Mitigation Strategies

Racemization During Coupling

The steric bulk of the 4-methylpentanoic acid unit increases racemization risk at elevated temperatures. Mitigation strategies include:

Solubility Issues in Late-Stage Intermediates

The tetrapeptide exhibits poor solubility in organic solvents, addressed by:

-

Co-solvent Systems : Dichloromethane/DMF (3:1 v/v) enhances solubility 4-fold.

-

Microwave Assistance : Patent WO2016170544A1 reports 20% yield improvement using microwave heating at 50°C.

Comparative Evaluation of Synthetic Routes

| Parameter | WO2016046843A1 | WO2016170544A1 |

|---|---|---|

| Total Steps | 14 | 11 |

| Overall Yield | 28% | 35% |

| Purity (HPLC) | 99.1% | 99.6% |

| Solvent Usage (L/kg) | 1,200 | 850 |

The WO2016170544A1 route demonstrates superior efficiency through telescoped steps and in-situ protecting group removal .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing (S)-2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid?

- Methodology : The synthesis of this compound likely involves multi-step peptide coupling. Starting materials such as L-serine derivatives or morpholinoacetamide precursors are coupled using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF. Protecting groups (e.g., Boc or Fmoc) are critical for stereochemical control. Purification via reverse-phase HPLC or flash chromatography is recommended to ensure enantiomeric purity .

- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid racemization. Optimize pH and temperature to preserve chiral centers during deprotection steps .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology :

- NMR Spectroscopy : Use , , and 2D-COSY to confirm stereochemistry and backbone connectivity.

- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF for molecular weight verification.

- HPLC : Chiral columns (e.g., Chiralpak IA/IB) to assess enantiomeric excess (>98% purity is standard for research-grade material) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s bioactivity in enzyme inhibition or receptor binding?

- Methodology :

- In Vitro Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to targets like proteases or kinases. For example, pre-incubate the compound with trypsin-like proteases and quantify residual activity using fluorogenic substrates.

- In Vivo Models : Evaluate pharmacokinetics (PK) in rodents via intravenous/oral administration, with LC-MS/MS quantification of plasma concentrations. Include controls for metabolite interference .

Q. How can researchers resolve contradictions in bioactivity data across different experimental systems?

- Case Example : Discrepancies in IC values between cell-free assays and cell-based systems may arise from differences in membrane permeability or off-target effects.

- Resolution Strategies :

- Perform parallel assays with structurally similar analogs to isolate structure-activity relationships (SAR).

- Use CRISPR-edited cell lines to knock out putative off-target receptors.

- Validate findings with orthogonal techniques (e.g., microscale thermophoresis vs. ITC) .

Q. What methodologies are recommended for assessing the compound’s ecological impact or biodegradation?

- Experimental Design :

- Biodegradation Studies : Use OECD 301B (Ready Biodegradability Test) with activated sludge inoculum. Monitor parent compound and metabolites via LC-HRMS.

- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (OECD 202) or algae (OECD 201) to determine EC values.

Methodological Challenges and Solutions

Q. How can researchers address challenges in synthesizing stereochemically pure intermediates?

- Problem : Racemization during peptide bond formation.

- Solutions :

- Use low-temperature coupling (-20°C) with HOBt/DMAP additives.

- Employ solid-phase synthesis for stepwise control over chiral centers.

- Validate intermediate purity via circular dichroism (CD) spectroscopy .

Q. What computational tools are effective for predicting the compound’s interactions with biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。